2-Bromo-4-tert-butyl-1,3-thiazole
Overview
Description
2-Bromo-4-tert-butyl-1,3-thiazole is a heterocyclic compound with the molecular formula C7H10BrNS and a molecular weight of 220.13 g/mol . It is characterized by the presence of a bromine atom and a tert-butyl group attached to a thiazole ring. This compound is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-tert-butyl-1,3-thiazole typically involves the bromination of 4-tert-butyl-1,3-thiazole. One common method includes the reaction of 4-tert-butyl-1,3-thiazole with bromine in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and reactors allows for precise control of reaction conditions, leading to higher purity and consistency in the final product .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-tert-butyl-1,3-thiazole undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Electrophilic Substitution: The thiazole ring can undergo electrophilic substitution reactions, such as nitration or sulfonation.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium amide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) are commonly used.
Electrophilic Substitution: Reagents like nitric acid for nitration or sulfuric acid for sulfonation are employed under controlled conditions.
Major Products Formed
Nucleophilic Substitution: Products include 4-tert-butyl-1,3-thiazole derivatives with various functional groups replacing the bromine atom.
Electrophilic Substitution: Products include nitrated or sulfonated thiazole derivatives.
Scientific Research Applications
2-Bromo-4-tert-butyl-1,3-thiazole has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Bromo-4-tert-butyl-1,3-thiazole depends on its specific application. In chemical reactions, the bromine atom acts as a leaving group, facilitating nucleophilic substitution reactions. The thiazole ring can participate in various electrophilic substitution reactions due to its electron-rich nature .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-tert-butyl-1,3-thiazole: Similar in structure but with the bromine atom at a different position on the thiazole ring.
2-Bromo-4-(1,1-dimethylethyl)thiazole: Another compound with a similar structure but different substituents.
Uniqueness
2-Bromo-4-tert-butyl-1,3-thiazole is unique due to the specific positioning of the bromine and tert-butyl groups, which influence its reactivity and applications in various fields. Its unique structure allows for specific interactions in chemical and biological systems, making it a valuable compound in research and industry .
Properties
IUPAC Name |
2-bromo-4-tert-butyl-1,3-thiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10BrNS/c1-7(2,3)5-4-10-6(8)9-5/h4H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILKZEOZQPGBUCV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CSC(=N1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10BrNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80654702 | |
Record name | 2-Bromo-4-tert-butyl-1,3-thiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80654702 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
873075-54-8 | |
Record name | 2-Bromo-4-tert-butyl-1,3-thiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80654702 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 873075-54-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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